1-(2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl)-1-(thiophen-2-ylmethyl)-3-(o-tolyl)thiourea
Description
1-(2-(5-Methoxy-2-methyl-1H-indol-3-yl)ethyl)-1-(thiophen-2-ylmethyl)-3-(o-tolyl)thiourea (hereafter referred to as the target compound) is a thiourea derivative featuring a 5-methoxy-2-methylindole core, a thiophen-2-ylmethyl group, and an o-tolyl substituent. This structure combines aromatic heterocycles (indole, thiophene) with a thiourea moiety, a configuration often associated with bioactivity in antiviral and anticancer research .
Properties
IUPAC Name |
1-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-3-(2-methylphenyl)-1-(thiophen-2-ylmethyl)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3OS2/c1-17-7-4-5-9-23(17)27-25(30)28(16-20-8-6-14-31-20)13-12-21-18(2)26-24-11-10-19(29-3)15-22(21)24/h4-11,14-15,26H,12-13,16H2,1-3H3,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYXULCBFXYZUQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=S)N(CCC2=C(NC3=C2C=C(C=C3)OC)C)CC4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl)-1-(thiophen-2-ylmethyl)-3-(o-tolyl)thiourea represents a novel class of thiourea derivatives that have garnered attention for their potential biological activities. Thiourea compounds are known for their diverse pharmacological properties, including antibacterial, anticancer, and antioxidant effects. This article aims to provide a comprehensive overview of the biological activity associated with this specific thiourea derivative, supported by relevant research findings and data.
Chemical Structure
The chemical structure of the compound can be broken down as follows:
- Indole moiety : Contributes to the compound's biological activity, particularly in anticancer properties.
- Thiourea group : Known for its ability to form hydrogen bonds, enhancing interaction with biological targets.
- Alkyl and aromatic substituents : Influence lipophilicity and biological activity.
Antibacterial Activity
Thiourea derivatives have shown significant antibacterial properties. The presence of the thiourea moiety enhances binding interactions with bacterial enzymes, which may inhibit bacterial growth. For instance, studies have indicated that similar thiourea compounds exhibit minimum inhibitory concentrations (MIC) ranging from 135 µg/mL to 145 µg/mL against E. coli .
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| 1 | 135 | E. coli |
| 2 | 145 | E. coli |
Anticancer Activity
Research indicates that thiourea derivatives can target various cancer cell lines, inhibiting their proliferation. The compound may exhibit similar properties due to its structural configuration. Studies have reported IC50 values as low as 1.50 µM for bis-thiourea structures against leukemia cell lines, suggesting a strong potential for anticancer applications .
| Cell Line | IC50 (µM) |
|---|---|
| Leukemia (K562) | 1.50 |
| Breast Cancer (MCF-7) | <20 |
| Lung Cancer (A549) | <20 |
Antioxidant Activity
The antioxidant potential of thiourea derivatives is also noteworthy. Compounds with methoxy groups have demonstrated strong reducing potential against free radicals, making them suitable candidates for further development in oxidative stress-related conditions .
Study on Antibacterial Properties
In a study focusing on the antibacterial effects of thiourea derivatives, researchers synthesized several compounds and evaluated their efficacy against common pathogens. The results showed that compounds with longer alkyl chains exhibited enhanced antibacterial activity due to increased lipophilicity, which aids in penetrating bacterial cell walls .
Study on Anticancer Mechanisms
Another significant study explored the mechanisms through which thiourea derivatives exert their anticancer effects. The research highlighted that these compounds could inhibit angiogenesis and alter signaling pathways critical for cancer progression . This was evidenced by the reduction in tumor cell viability upon treatment with specific thiourea derivatives.
Comparison with Similar Compounds
Key Structural Variations
Functional Implications
Indole Substitutions: The 5-methoxy group in the target compound contrasts with the 5-fluoro substituent in analogs . 2-Methyl on the indole is conserved across analogs, likely contributing to steric stabilization in binding pockets .
Thiourea Substituents: Thiophen-2-ylmethyl vs. furylmethyl (): Thiophene’s sulfur atom enhances lipophilicity and may participate in hydrophobic interactions, whereas furan’s oxygen could form hydrogen bonds . o-Tolyl (methyl at ortho position) vs.
Biological Activity :
- The fluorophenyl analog () demonstrated anti-HIV activity, suggesting the thiourea moiety’s role in forming hydrogen bonds (e.g., with Lys101 in HIV-1 RT) .
- The absence of reported activity for the target compound highlights a research gap; its methoxy and thiophene groups may modulate potency or selectivity.
Computational Predictions
- LogP and Solubility : The target compound’s estimated XLogP3 of 5.8 (similar to ) suggests moderate lipophilicity, balanced by the methoxy group’s polarity .
- Molecular Docking : The thiourea group’s sulfur and nitrogen atoms are poised to form hydrogen bonds, as seen in the fluorophenyl analog’s interaction with HIV-1 RT .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
